molecular formula C15H8N2O B181927 11H-Indeno[1,2-b]quinoxalin-11-one CAS No. 6954-91-2

11H-Indeno[1,2-b]quinoxalin-11-one

Katalognummer B181927
CAS-Nummer: 6954-91-2
Molekulargewicht: 232.24 g/mol
InChI-Schlüssel: GUGBQOJXKJAMTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11H-Indeno[1,2-b]quinoxalin-11-one is a nitrogen-containing heterocyclic compound. It contains a total of 29 bonds, including 21 non-H bonds, 18 multiple bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, and 1 ketone .


Synthesis Analysis

The synthesis of 11H-Indeno[1,2-b]quinoxalin-11-one derivatives has been reported in several studies. For instance, a new derivative, 11H-Indeno[1,2-b]quinoxalin-11-one-2-(4-ethylbenzylidene)hydrazone (compound 3), was synthesized . This compound is the first example of an azine derivative based on the 11H-Indeno[1,2-b]quinoxalin system . The Z,E-isomerism of compound 3 was investigated by DFT calculations .


Molecular Structure Analysis

The fused ring system of 11H-Indeno[1,2-b]quinoxalin-11-one is approximately planar, with a maximum deviation of 0.039 (1) Å for atom C14 . It contains three ring systems, viz., indene (C7–C15), pyrazine (N1/N2/C6–C7/C1/C15), and benzene (C1–C6) .


Chemical Reactions Analysis

11H-Indeno[1,2-b]quinoxalin-11-one derivatives are useful intermediate products in organic synthesis . They exhibit various chemical reactivities, often possessing pharmacological activities .

Wissenschaftliche Forschungsanwendungen

Intermediate Products in Organic Synthesis

11H-Indeno[1,2-b]quinoxalin-11-one derivatives are an important type of nitrogen-containing heterocyclic compound that are useful intermediate products in organic synthesis . They can be used to create a variety of complex organic molecules, contributing to the development of new synthetic methods and strategies.

Pharmaceutical Applications

These compounds have potential pharmaceutical applications . They can be used in the development of new drugs and therapies, contributing to the advancement of medical science and healthcare.

Treatment of Neuroinflammation

According to ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, 11H-Indeno[1,2-b]quinoxalin-11-one-2-(4-ethylbenzylidene)hydrazone (a derivative of 11H-Indeno[1,2-b]quinoxalin-11-one) is potentially highly bioavailable and has potential to be used for the treatment of neuroinflammation .

Treatment of Ischemia–Reperfusion Injury

The same compound also shows potential in the treatment of ischemia–reperfusion injury . This refers to tissue damage caused when blood supply returns to the tissue after a period of ischemia or lack of oxygen.

Modulators for Mechanistic Studies of JNK

Compounds with indenoquinoxaline nuclei can serve as specific small-molecule modulators for mechanistic studies of JNK (c-Jun N-terminal kinases) . JNKs are a type of protein kinase that play a key role in cell proliferation, differentiation, and apoptosis.

Development of Anti-inflammatory Drugs

These compounds can potentially be used as leads for the development of anti-inflammatory drugs . They can inhibit JNK activity and, consequently, proinflammatory cytokine production by murine and human leukocytes .

Wirkmechanismus

Target of Action

The primary target of 11H-Indeno[1,2-b]quinoxalin-11-one is the c-Jun N-terminal kinases (JNKs) . JNKs play a central role in many physiological and pathological processes . They are part of the mitogen-activated protein kinase (MAPK) family, which are activated in response to various stress stimuli .

Mode of Action

11H-Indeno[1,2-b]quinoxalin-11-one and its oxime analogs inhibit JNK activity . Several compounds exhibited sub-micromolar JNK binding affinity and were selective for JNK1/JNK3 versus JNK2 . The most potent compounds had dissociation constants (Kd) for JNK1 and JNK3 of 22 and 76 nM respectively . Molecular modeling suggested a mode of binding interaction at the JNK catalytic site and that the selected oxime derivatives were potentially competitive JNK inhibitors .

Biochemical Pathways

The inhibition of JNK activity by 11H-Indeno[1,2-b]quinoxalin-11-one leads to a decrease in proinflammatory cytokine production by murine and human leukocytes . This suggests that the compound affects the JNK signaling pathway, which plays a crucial role in the inflammatory response .

Pharmacokinetics

Bioavailability of 11H-Indeno[1,2-b]quinoxalin-11-one was evaluated in silico using ADME predictions . According to the ADME results, the compound is potentially highly bioavailable . This suggests that the compound has good absorption, distribution, metabolism, and excretion properties, which are crucial for its bioavailability and therapeutic potential.

Result of Action

The inhibition of JNK activity by 11H-Indeno[1,2-b]quinoxalin-11-one results in a decrease in proinflammatory cytokine production . This suggests that the compound has potential anti-inflammatory effects. It has been suggested that the compound has potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .

Zukünftige Richtungen

11H-Indeno[1,2-b]quinoxalin-11-one derivatives have potential pharmaceutical applications . According to ADME results, compound 3 is potentially highly bioavailable and has potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury . This suggests that future research could focus on exploring the therapeutic potential of 11H-Indeno[1,2-b]quinoxalin-11-one derivatives.

Eigenschaften

IUPAC Name

indeno[1,2-b]quinoxalin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O/c18-15-10-6-2-1-5-9(10)13-14(15)17-12-8-4-3-7-11(12)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGBQOJXKJAMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219805
Record name 11H-Indeno(1,2-b)quinoxalin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11H-Indeno[1,2-b]quinoxalin-11-one

CAS RN

6954-91-2
Record name 11H-Indeno[1,2-b]quinoxalin-11-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6954-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11H-Indeno(1,2-b)quinoxalin-11-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11H-Indeno[1,2-b]quinoxalin-11-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11H-Indeno(1,2-b)quinoxalin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDENO(1,2-B)QUINOXALIN-11-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11H-Indeno[1,2-b]quinoxalin-11-one
Reactant of Route 2
Reactant of Route 2
11H-Indeno[1,2-b]quinoxalin-11-one
Reactant of Route 3
11H-Indeno[1,2-b]quinoxalin-11-one
Reactant of Route 4
11H-Indeno[1,2-b]quinoxalin-11-one
Reactant of Route 5
11H-Indeno[1,2-b]quinoxalin-11-one
Reactant of Route 6
11H-Indeno[1,2-b]quinoxalin-11-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.